molecular formula C11H10F3N5O B5572124 N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5572124
M. Wt: 285.23 g/mol
InChI Key: AFWWKCBUNCKYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring made up of three nitrogen atoms and three carbon atoms . The trifluoromethyl group and the methoxyphenyl group attached to the triazine ring could potentially give this compound unique properties, but without specific studies on this compound, it’s difficult to say for certain .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The triazine ring is a six-membered ring with alternating carbon and nitrogen atoms. The trifluoromethyl group would be attached to one of the carbon atoms in the ring, and the methoxyphenyl group would be attached to one of the nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by the functional groups present in the molecule. The trifluoromethyl group is known to be a good leaving group, so it could potentially be replaced by other groups in a substitution reaction . The methoxyphenyl group could potentially undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the trifluoromethyl group could potentially make the compound more lipophilic, which could influence its solubility and its ability to cross biological membranes . The presence of the methoxyphenyl group could potentially influence the compound’s reactivity .

Scientific Research Applications

Pharmaceutical Development

The incorporation of the trifluoromethyl group into pharmaceutical compounds can significantly alter their pharmacokinetic and pharmacodynamic properties. The presence of this group in N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine may enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to penetrate biological membranes. This could lead to the development of new drugs with better efficacy and longer duration of action .

Agrochemical Formulation

In agrochemistry, the trifluoromethyl group is known for its ability to improve the biological activity of pesticides and herbicides. The compound could be utilized in the synthesis of novel agrochemicals that offer enhanced potency against pests and weeds, while also potentially reducing the environmental impact due to its increased activity at lower doses .

Material Science

The unique electronic properties of the trifluoromethyl group can be leveraged in material scienceN-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine could be a precursor for materials with special properties such as increased thermal stability, chemical resistance, and novel refractive indices, which are valuable in the production of advanced polymers and coatings .

Chemical Synthesis

This compound can serve as a building block in organic synthesis, particularly in the introduction of the trifluoromethyl group into other molecules. This is crucial for the synthesis of complex organic compounds that require the trifluoromethyl group for their desired activity or function .

Medical Imaging

The trifluoromethyl group’s high electronegativity and lipophilicity make it a candidate for developing contrast agents in medical imaging. Compounds like N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine could be used to enhance the contrast in imaging techniques such as MRI, providing clearer and more detailed images .

Environmental Science

Due to its potential stability and low reactivity, this compound could be studied for its environmental fate and behavior. Research in this area could provide insights into how such chemicals interact with environmental systems and their long-term impact, which is essential for assessing ecological risks and developing remediation strategies .

Mechanism of Action

Without specific studies on this compound, it’s difficult to say what its mechanism of action would be. The properties of the compound would be influenced by the functional groups present in the molecule, and these could potentially interact with biological targets in various ways .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. For example, it could be interesting to study how the presence of the trifluoromethyl and methoxyphenyl groups influences the properties of the triazine ring .

properties

IUPAC Name

2-N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O/c1-20-7-4-2-3-6(5-7)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWWKCBUNCKYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

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